7,7-Diphenyl-2-(1-imino-2-(2-methoxyphenyl)ethyl)perhydroisoindol-4-one
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Overview
Description
7,7-Diphenyl-2-(1-imino-2-(2-methoxyphenyl)ethyl)perhydroisoindol-4-one is an organic compound belonging to the class of diphenylmethanes This compound is characterized by its complex structure, which includes a perhydroisoindol-4-one core with diphenyl and methoxyphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Diphenyl-2-(1-imino-2-(2-methoxyphenyl)ethyl)perhydroisoindol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the perhydroisoindol-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the diphenyl groups: This step often involves Friedel-Crafts alkylation reactions using diphenylmethane derivatives.
Addition of the imino and methoxyphenyl groups: This can be done through condensation reactions with suitable amines and methoxyphenyl derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7,7-Diphenyl-2-(1-imino-2-(2-methoxyphenyl)ethyl)perhydroisoindol-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the imino group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the imino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives, substituted aromatic compounds.
Scientific Research Applications
7,7-Diphenyl-2-(1-imino-2-(2-methoxyphenyl)ethyl)perhydroisoindol-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 7,7-Diphenyl-2-(1-imino-2-(2-methoxyphenyl)ethyl)perhydroisoindol-4-one involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
7,7-Diphenyl-2-(1-imino-2-phenylethyl)perhydroisoindol-4-one: Similar structure but lacks the methoxy group.
7,7-Diphenyl-2-(1-imino-2-(4-methoxyphenyl)ethyl)perhydroisoindol-4-one: Similar structure with the methoxy group at a different position.
Uniqueness
7,7-Diphenyl-2-(1-imino-2-(2-methoxyphenyl)ethyl)perhydroisoindol-4-one is unique due to the presence of the methoxy group at the ortho position of the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to distinct interactions with molecular targets and different pharmacological profiles compared to similar compounds.
Biological Activity
7,7-Diphenyl-2-(1-imino-2-(2-methoxyphenyl)ethyl)perhydroisoindol-4-one, also known by its CAS number 135911-02-3 and various synonyms like RP 67580, is a compound that has garnered interest due to its pharmacological properties, particularly as a selective antagonist of the neurokinin-1 (NK1) receptor. This article delves into the biological activity of this compound, examining its mechanisms, therapeutic potential, and relevant research findings.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C29H30N2O2 |
Molecular Weight | 438.57 g/mol |
Density | 1.178 g/cm³ |
Solubility | Soluble in ethanol (100 mM), DMSO (50 mM) |
Boiling Point | 588.5 °C at 760 mmHg |
Flash Point | 309.7 °C |
This compound acts primarily as a neurokinin-1 receptor antagonist . The NK1 receptor is implicated in various physiological processes, including pain perception, inflammation, and mood regulation. By blocking this receptor, the compound may mitigate conditions associated with excessive substance P activity, such as anxiety and depression.
Pharmacological Studies
Research indicates that this compound exhibits significant pharmacological effects:
- Antiemetic Properties : The compound has been studied for its ability to reduce nausea and vomiting by antagonizing NK1 receptors, which are activated by substance P during emetic responses .
- Analgesic Effects : Studies suggest that NK1 antagonists can enhance analgesic effects when combined with other pain management therapies . This combination may be particularly effective in managing chronic pain conditions.
- Antidepressant Activity : The modulation of neurokinin pathways has been linked to antidepressant effects. By inhibiting NK1 receptors, the compound may contribute to mood stabilization in depressive disorders .
Case Studies
A notable study examined the effects of RP 67580 on scorpion venom-induced physiological changes in guinea pigs. The study demonstrated that pretreatment with the NK1 antagonist significantly reduced muscle contractions induced by venom toxins, indicating its role in modulating neurotransmitter release during envenomation events . This finding suggests potential applications in treating toxicological emergencies.
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely tied to its stereochemistry. The (3aR,7aR) configuration is essential for its antagonist activity; modifications leading to different stereoisomers result in diminished or absent pharmacological effects . Ongoing research aims to develop analogs with improved selectivity and efficacy against human NK1 receptors compared to rat models.
Therapeutic Applications
Given its pharmacological profile, potential therapeutic applications for this compound include:
- Chronic Pain Management : Particularly in conditions where substance P plays a significant role.
- Anxiety Disorders : As a part of treatment regimens for anxiety-related conditions.
- Emesis Control : Effective in managing nausea and vomiting associated with chemotherapy or post-operative recovery.
Limitations and Future Directions
Despite its promising profile, limitations exist regarding the selectivity and side effects associated with NK1 antagonists. Future research should focus on:
- Developing more selective analogs that minimize off-target effects.
- Exploring combination therapies that enhance the therapeutic efficacy of existing treatments.
Properties
Molecular Formula |
C29H30N2O2 |
---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
2-[2-(2-methoxyphenyl)ethanimidoyl]-7,7-diphenyl-1,3,3a,5,6,7a-hexahydroisoindol-4-one |
InChI |
InChI=1S/C29H30N2O2/c1-33-27-15-9-8-10-21(27)18-28(30)31-19-24-25(20-31)29(17-16-26(24)32,22-11-4-2-5-12-22)23-13-6-3-7-14-23/h2-15,24-25,30H,16-20H2,1H3 |
InChI Key |
VWBOQFANCXZMAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC(=N)N2CC3C(C2)C(CCC3=O)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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